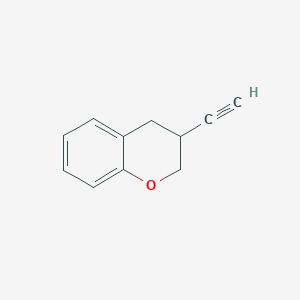
3-ethynyl-3,4-dihydro-2H-1-benzopyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethynyl-3,4-dihydro-2H-1-benzopyran is an organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. The structure of this compound includes a benzene ring fused with a pyran ring, with an ethynyl group attached to the third carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethynyl-3,4-dihydro-2H-1-benzopyran typically involves the reaction of 3,4-dihydro-2H-1-benzopyran with an ethynylating agent. One common method is the use of ethynyl magnesium bromide in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-3,4-dihydro-2H-1-benzopyran undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of saturated benzopyran derivatives.
Substitution: Formation of substituted benzopyran derivatives.
Scientific Research Applications
3-Ethynyl-3,4-dihydro-2H-1-benzopyran has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-ethynyl-3,4-dihydro-2H-1-benzopyran involves its interaction with specific molecular targets. The ethynyl group can participate in various biochemical pathways, leading to the modulation of enzyme activities and receptor functions. The compound’s effects are mediated through its binding to specific proteins and altering their functions.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1-benzopyran: Lacks the ethynyl group, leading to different chemical properties.
3,4-Dihydro-2H-1-benzopyran-2-one: Contains a carbonyl group instead of an ethynyl group.
3,4-Dihydro-3-amino-2H-1-benzopyran: Contains an amino group, leading to different biological activities.
Uniqueness
3-Ethynyl-3,4-dihydro-2H-1-benzopyran is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H10O |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
3-ethynyl-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C11H10O/c1-2-9-7-10-5-3-4-6-11(10)12-8-9/h1,3-6,9H,7-8H2 |
InChI Key |
VDEPGFOMNZHSKL-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1CC2=CC=CC=C2OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-2-azaspiro[3.5]nonane-7-carboxylicacid](/img/structure/B13518582.png)
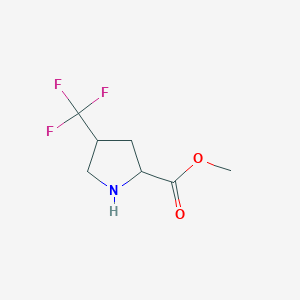
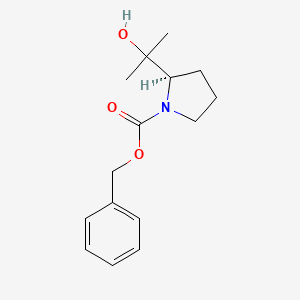

![2-[4-(benzoylsulfanyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B13518621.png)

![4-[4-(Chlorosulfonyl)phenoxy]benzoic acid](/img/structure/B13518634.png)

![1-{[(Benzyloxy)carbonyl]amino}-4,4-difluorocyclohexane-1-carboxylic acid](/img/structure/B13518641.png)
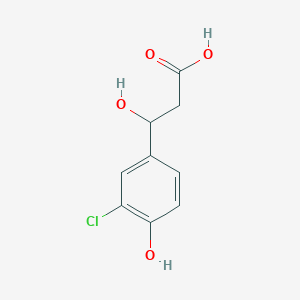
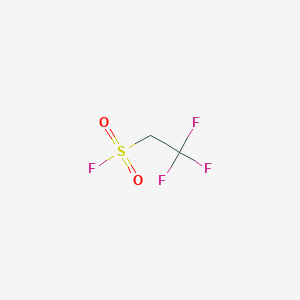
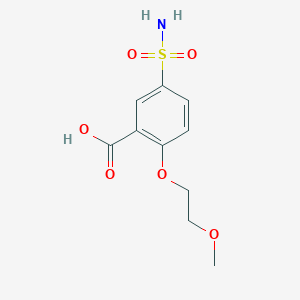
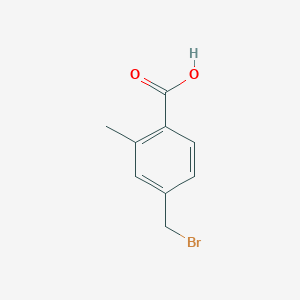
![1-[4-(Difluoromethyl)phenyl]-2-(methylamino)butan-1-one hydrochloride](/img/structure/B13518684.png)
